2-Aminononadecane

Description

Properties

IUPAC Name |

nonadecan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h19H,3-18,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTBHHWJNLQHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953570 | |

| Record name | Nonadecan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31604-55-4 | |

| Record name | 2-Aminononadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031604554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadecan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Aminononadecane chemical structure and properties

An In-depth Technical Guide to 2-Aminononadecane: Structure, Properties, and Synthesis

Introduction

This compound, a long-chain aliphatic primary amine, represents a class of molecules with significant potential in various scientific domains. Characterized by a nineteen-carbon backbone with an amino group at the second position, this compound's amphiphilic nature—owing to its long, hydrophobic alkyl tail and polar amine head—makes it a subject of interest in materials science and as a synthetic building block. Also known by its IUPAC name, nonadecan-2-amine, and as 1-methyloctadecylamine, this molecule has been identified as a natural product in plants such as Thymus quinquecostatus[1]. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectral data, synthesis protocols, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The fundamental identity of this compound is defined by its molecular structure and standardized chemical identifiers.

The structure consists of a saturated 19-carbon chain with a primary amine group attached to the second carbon atom, creating a chiral center.

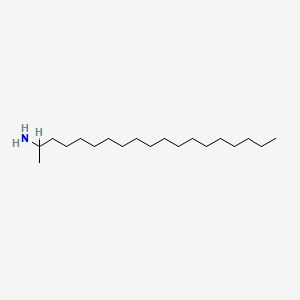

Caption: 2D Chemical Structure of this compound.

Table 1: Key Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | nonadecan-2-amine | [1][2] |

| CAS Number | 31604-55-4 | [1][2] |

| Molecular Formula | C₁₉H₄₁N | [1][2] |

| InChI | InChI=1S/C19H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h19H,3-18,20H2,1-2H3 | [1][2] |

| InChIKey | CRTBHHWJNLQHEB-UHFFFAOYSA-N | [1][2] |

| SMILES | CCCCCCCCCCCCCCCCC(C)N | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for predicting its behavior in various systems, from reaction media to biological membranes. These properties are largely dictated by its long aliphatic chain.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Weight | 283.5 g/mol | [1][2] |

| Boiling Point | 151°C at 1 mmHg | [3] |

| Density (Predicted) | 0.818 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 11.02 ± 0.35 | [3] |

| XLogP3 | 8.6 | [1] |

| Topological Polar Surface Area | 26 Ų | [1] |

| Rotatable Bond Count | 16 | [1] |

| Exact Mass | 283.323900312 Da | [1] |

The high XLogP3 value indicates significant lipophilicity, suggesting poor solubility in water but good solubility in nonpolar organic solvents. The pKa value is typical for a primary aliphatic amine, indicating it will be protonated at physiological pH.

Spectral Characterization

Full characterization and structural confirmation of this compound rely on standard spectroscopic techniques. Public databases contain spectral information for this compound, which is essential for its identification.

-

Mass Spectrometry (MS): GC-MS data is available, which would show the molecular ion peak and characteristic fragmentation patterns of a long-chain amine. The NIST Mass Spectrometry Data Center provides reference spectra[1][2].

-

Infrared (IR) Spectroscopy: IR spectra are available and would exhibit characteristic absorption bands for N-H stretching of the primary amine group (typically around 3200-3400 cm⁻¹) and C-H stretching of the long alkyl chain (around 2850-2960 cm⁻¹)[1][2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectral data have been recorded[1]. The ¹H NMR spectrum would show a complex multiplet for the long chain of methylene protons, a distinct signal for the methine proton at the C2 position, and signals for the methyl and amine protons.

Synthesis of this compound

The synthesis of long-chain primary amines like this compound is typically achieved through established organic chemistry methodologies. A common and effective route is the reductive amination of the corresponding ketone, 2-nonadecanone[4]. This method involves the reaction of the ketone with an amine source (like ammonia or a protected amine) in the presence of a reducing agent. An alternative pathway is the reduction of the oxime derived from 2-nonadecanone[4].

Caption: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination of 2-Nonadecanone

This protocol is adapted from a similar synthesis of 2-aminooctadecane and is chemically applicable to the synthesis of this compound[4]. The causality behind using a precursor like benzylamine is that it forms a stable imine intermediate, and the benzyl group can be subsequently removed via hydrogenolysis to yield the desired primary amine.

Step 1: Synthesis of 2-Nonadecanone (Precursor) The ketone precursor can be synthesized via methods such as the acetoacetic ester synthesis, reacting 1-bromoheptadecane with ethyl sodioacetoacetate, followed by hydrolysis and decarboxylation[4]. 2-Nonadecanone is also commercially available[5][6].

Step 2: Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve 2-nonadecanone (1 equivalent) and benzylamine (1.2 equivalents) in a suitable solvent such as ethanol or methanol.

-

Imine Formation: Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the formation of the N-benzyl imine intermediate. The reaction mixture is typically stirred at room temperature or gently heated for several hours to drive the condensation. Water is removed, often by a Dean-Stark apparatus or molecular sieves, to shift the equilibrium towards the imine.

-

Reduction: Cool the mixture to 0°C. Add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise. The choice of NaBH₃CN is advantageous as it selectively reduces the imine in the presence of the ketone. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude DL-2-benzylaminononadecane.

Step 3: Debenzylation (Hydrogenolysis)

-

Reaction Setup: Dissolve the crude N-benzylated amine from the previous step in ethanol or ethyl acetate.

-

Catalyst Addition: Add a palladium on carbon catalyst (Pd/C, typically 5-10 mol %).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent. Concentrate the filtrate under reduced pressure to yield the final product, this compound. Purification can be achieved by crystallization or chromatography if necessary.

This self-validating protocol includes monitoring by TLC at each stage to ensure reaction completion and employs standard purification techniques to ensure the integrity of the final product.

Biological Activity and Potential Applications

While extensive biological studies on this compound are limited, its structural characteristics and natural occurrence provide insights into its potential roles.

-

Natural Product: this compound has been identified in the plant Thymus quinquecostatus, suggesting it may play a role in the plant's biochemistry or defense mechanisms[1]. Natural products are a vast source of lead compounds for drug discovery[7].

-

Antimicrobial Potential: Long-chain aliphatic compounds, including alkanes like nonadecane, have been reported to possess antibacterial activity. The amphiphilic nature of this compound, with its cationic head group (at physiological pH) and lipophilic tail, is a common structural motif in antimicrobial agents that act by disrupting bacterial cell membranes. This structural similarity suggests that this compound could be a candidate for antimicrobial screening.

-

Synthetic Intermediate: As a primary amine, it serves as a versatile building block in organic synthesis. It can be used to introduce a long lipophilic chain into other molecules, for example, in the synthesis of novel surfactants, lipids, or drug candidates where modulating lipophilicity is desired[8][9].

-

Precursor-Related Activity: The ketone precursor, 2-nonadecanone, has been investigated for several biological activities, including potential insecticidal properties[5]. While this activity is not directly transferable to the amine, it highlights the potential bioactivity within this structural class.

Safety and Handling

Specific GHS hazard data for this compound is not widely published. However, based on the data for its close structural isomer, 1-aminononadecane, it should be handled with care. 1-Aminononadecane is classified as causing skin and serious eye irritation[10][11]. Therefore, it is prudent to assume this compound may have similar properties.

-

Recommended Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a long-chain primary amine with well-defined chemical and physical properties. Its synthesis is achievable through standard organic chemistry techniques like reductive amination, providing a reliable source for research. While its biological profile is not yet extensively explored, its presence as a natural product and its structural similarity to other bioactive molecules suggest potential applications, particularly in the antimicrobial field. For researchers and drug development professionals, this compound represents a valuable lipophilic building block for the synthesis of novel compounds and a target for further biological investigation.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Munk-Weinert, M., & Prostenik, M. (1954). Synthesis of Optically Active 2-Aminooctadecanes. Journal of Organic Chemistry.

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Neuro-Convergence. (n.d.). Research Reagents. Retrieved from [Link]

-

Coompo. (n.d.). Specializing in chemical and biological research products and service. Retrieved from [Link]

-

P&S Chemicals. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nonadecanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Aminononadecane. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-nonadecanone, 629-66-3. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 1-Aminononadecane, Ntrifluoroacetyl-with Retention Time (RT)= 4.385. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Nonadecane (FDB012627). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Nonadecane, 2-methyl- (CAS 1560-86-7). Retrieved from [Link]

-

ResearchGate. (2006). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

-

Journal of Scientific and Industrial Research. (2019). Bioactive Compounds characterization and Antibacterial Potentials of Actinomycetes isolated from Rhizospheric soil. Retrieved from [Link]

-

PubMed Central. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

-

ACS Publications. (n.d.). On-Surface Synthesis and Characterization of Pentadecacene and Its Gold Complexes. Retrieved from [Link]

-

MDPI. (2022). Biological Activities of Natural Products II. Retrieved from [Link]

Sources

- 1. This compound | C19H41N | CID 141647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound CAS#: 31604-55-4 [m.chemicalbook.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Buy 2-Nonadecanone | 629-66-3 [smolecule.com]

- 6. 2-Nonadecanone | C19H38O | CID 69423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Aminononadecane | C19H41N | CID 106416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Aminononadecane (CAS: 31604-55-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Long-Chain Amine

2-Aminononadecane is a long-chain aliphatic primary amine that has garnered interest within the scientific community for its versatile chemical nature and potential biological activities. As a molecule possessing both a long, lipophilic nineteen-carbon chain and a hydrophilic primary amine group, it exhibits amphiphilic properties that are central to its function. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and burgeoning applications in drug development, including its potential as an antimicrobial agent and a critical component in advanced drug delivery systems.

Physicochemical and Computed Properties

A foundational understanding of this compound begins with its chemical and physical characteristics. These properties dictate its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 31604-55-4 | [NIST[1]]([Link]), [PubChem[2]]([Link]) |

| Molecular Formula | C₁₉H₄₁N | [NIST[1]]([Link]), [PubChem[2]]([Link]) |

| Molecular Weight | 283.54 g/mol | [Cheméo[3]]([Link]) |

| IUPAC Name | nonadecan-2-amine | [PubChem[2]]([Link]) |

| Synonyms | 2-Nonadecanamine, 1-methyloctadecylamine | [PubChem[2]]([Link]) |

| Boiling Point (Predicted) | 151°C at 1 mmHg | [ChemicalBook[4]]() |

| Density (Predicted) | 0.818 g/cm³ | [ChemicalBook[4]]() |

| pKa (Predicted) | 11.02 | [ChemicalBook[4]]() |

| LogP (Predicted) | 8.6 | [PubChem[2]]([Link]) |

Synthesis of this compound: A Methodological Approach

The synthesis of primary amines from ketones is a cornerstone of organic chemistry. Reductive amination stands out as one of the most efficient and widely used methods for this transformation due to its high selectivity and amenability to one-pot procedures.[5][6] This process converts a ketone into an amine via an intermediate imine, which is subsequently reduced.[5]

Plausible Synthetic Route: Reductive Amination

A robust and logical method for synthesizing this compound is the reductive amination of 2-nonadecanone. This approach involves the reaction of the ketone with an ammonia source to form an imine in situ, which is then reduced to the final primary amine using a suitable reducing agent.[7] Nickel-based catalysts are often employed for such transformations due to their efficiency and cost-effectiveness.[8]

Caption: Synthetic workflow for this compound via reductive amination.

Experimental Protocol: Reductive Amination

The following protocol outlines the key steps for the synthesis. The causality behind these steps is crucial for success. The reaction is typically performed in a single pot, which enhances efficiency by minimizing intermediate isolation steps.[5]

-

Reactor Setup: A high-pressure reactor is charged with 2-nonadecanone, a suitable solvent (e.g., ethanol), and a nickel-based catalyst. The use of a robust catalyst is essential for the hydrogenation steps.[8]

-

Ammonia Addition: The reactor is sealed and purged with an inert gas. An excess of ammonia is then introduced. The excess ammonia drives the equilibrium towards the formation of the imine intermediate.

-

Hydrogenation: The reactor is pressurized with hydrogen gas (H₂). The reaction mixture is heated and stirred. The catalyst facilitates the reduction of the C=N double bond of the imine to form the primary amine.[9]

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. Due to the basic and polar nature of the amino group, direct analysis by gas chromatography can be challenging, often leading to poor peak shapes.[10] Derivatization is a key strategy to overcome this by converting the amine into a less polar, more volatile compound.[11][12]

Comparative Overview of Analytical Techniques

| Technique | Purpose | Rationale & Insights |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and structural confirmation. | The gold standard for volatile compounds. Derivatization with an agent like trifluoroacetic anhydride (TFAA) is highly recommended to improve peak shape and thermal stability.[10] The mass spectrum provides a unique fragmentation pattern for definitive identification. |

| Infrared (IR) Spectroscopy | Functional group identification. | Confirms the presence of the primary amine (N-H stretching vibrations typically around 3300-3500 cm⁻¹) and the long alkyl chain (C-H stretching around 2850-2950 cm⁻¹). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation. | ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework, confirming the position of the amine group and the structure of the alkyl chain. |

Protocol: GC-MS Analysis with Derivatization

This protocol details the conversion of the polar amine into a nonpolar trifluoroacetyl derivative, which is ideal for GC-MS analysis.[10][11]

-

Sample Preparation: A known quantity of the this compound sample is dissolved in an anhydrous solvent (e.g., acetonitrile) in a reaction vial.

-

Derivatization: Trifluoroacetic anhydride (TFAA) is added to the vial. The vial is sealed and heated (e.g., at 70°C for 30 minutes) to drive the acylation reaction to completion. This step is critical as it replaces the active hydrogens on the amine, reducing polarity and improving volatility.[11]

-

GC-MS Injection: The vial is cooled, and an aliquot of the derivatized sample is injected into the GC-MS system.

-

Data Acquisition & Analysis: The system separates the components, and the mass spectrometer provides a mass spectrum of the derivatized product, allowing for confirmation of its molecular weight and structure.

Caption: Proposed mechanism for antimicrobial activity via membrane disruption.

Role in Drug Delivery: Cationic Lipids in Nanoparticles

This compound is a prime example of a cationic lipid, a class of molecules essential for the formulation of Lipid Nanoparticles (LNPs). [13][14]LNPs are advanced drug delivery vehicles, famously used for mRNA vaccines. [15]

-

Cargo Complexation: The positively charged amine headgroup can form electrostatic interactions with negatively charged therapeutic cargo, such as mRNA, siRNA, or plasmid DNA. [13][16]This interaction is fundamental for encapsulating the nucleic acids within the nanoparticle.

-

Structural Integration: The long hydrocarbon tail integrates into the hydrophobic core of the LNP, providing structural stability.

-

Cellular Uptake and Release: The overall positive charge of the LNP facilitates interaction with the negatively charged cell membrane, promoting cellular uptake. [17]Once inside the cell's endosome, the amine can become protonated in the acidic environment, which helps to disrupt the endosomal membrane and release the therapeutic cargo into the cytoplasm. [16]

Caption: Conceptual role of this compound within a lipid nanoparticle.

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount to ensure laboratory safety. The information below is a summary based on available safety data sheets for similar long-chain aliphatic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety goggles to prevent skin and eye contact. [18]* Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors. Avoid generating dust. [18][19]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from heat and sources of ignition. [19][20]* First Aid (In case of exposure):

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. [20] * Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. [20] * Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. Aspiration into the lungs can cause severe damage. [20] * Inhalation: Remove to fresh air. If not breathing, give artificial respiration. [20]

-

References

- AxisPharm. (n.d.). Cationic Lipid.

- Alfa Chemistry. (n.d.). Cationic Lipids.

-

Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, 107(1), 61-68. [Link]

- Process of synthesis of long-chain aliphatic amines. (1973).

-

Knaus, T., Mutti, F. G., & Faber, K. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Chemical Communications, 51(84), 15336-15339. [Link]

-

Cheméo. (2025). This compound. Retrieved from Cheméo website [Link]

- Avanti Polar Lipids. (n.d.). Things to Consider When Choosing a Cationic Lipid for Your Formulation.

- Sigma-Aldrich. (n.d.). Approaches to the Design of Lipid-based Nanocarriers for mRNA Delivery.

- BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.

- Alfa Chemistry. (n.d.). Cationic Lipids.

-

Kusch, P., Knupp, G., Hergarten, M., Wilk, M., & Djugum, J. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1114(2), 227-233. [Link]

-

Piers, K. L., Brown, M. H., & Hancock, R. E. (1993). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Antimicrobial Agents and Chemotherapy, 37(7), 1558-1561. [Link]

-

Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, 107(1), 61-68. [Link]

-

Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021). Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery. Advanced Drug Delivery Reviews, 174, 113794. [Link]

-

Tahara, M., Kawakami, T., & Ikarashi, Y. (2023). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, 107(1). [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

- ResearchGate. (n.d.). Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs.

-

Wikipedia. (n.d.). Reductive amination. Retrieved from Wikipedia website [Link]

-

Xiao, Y. H., Chen, Y. M., Yao, X., Li, F., & Li, J. (2012). Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents. Journal of Dental Research, 91(7), 670-675. [Link]

- Chemchart. (n.d.). 1-METHYL-CYCLOBUTYLAMINE (40571-47-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents.

-

Badcock, M. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. [Link]

-

Kabara, J. J., Conley, A. J., & Truant, J. P. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(6), 492-498. [Link]

-

Ivanova, G., & Yordanova, Z. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy, 58(1), 1-13. [Link]

- ResearchGate. (n.d.). Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation.

-

Metcalfe, L. D. (1966). Rapid, Quantitative Determination of Tertiary Amines in Long Chain Amine Oxdes by Thin Layer Chromatography. Analytical Chemistry, 38(3), 514-515. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Pasyukov, D. V. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]

-

LibreTexts. (2020). 20.5: Synthesis of Primary Amines. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from Organic Chemistry Portal website [Link]

-

Sciencelab.com. (2005). Material Safety Data Sheet Nonadecane MSDS. Retrieved from Sciencelab.com website [Link]

-

Werkmeister, S., Junge, K., & Beller, M. (2020). General and selective synthesis of primary amines using Ni-based homogeneous catalysts. Chemical Science, 11(13), 3344-3351. [Link]

-

LibreTexts. (2025). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

- PROCESS FOR DETERMINING LONG-CHAIN ALIPHATIC AMINE. (1985).

- Kataoka, H. (2025). 2.1.2. Gas chromatography of amines as various derivatives.

-

Moore, F. L. (1962). Long-Chain Amines. Versatile Acid Extractants. Analytical Chemistry, 34(10), 1291-1293. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | C19H41N | CID 141647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. This compound CAS#: 31604-55-4 [m.chemicalbook.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 7. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 8. General and selective synthesis of primary amines using Ni-based homogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. blogs.rsc.org [blogs.rsc.org]

- 10. h-brs.de [h-brs.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Cationic Lipid - ADC Linkers | AxisPharm [axispharm.com]

- 14. alfachemic.com [alfachemic.com]

- 15. Approaches to the design of lipid-based nanocarriers [sigmaaldrich.com]

- 16. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. avantiresearch.com [avantiresearch.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

- 19. hmdb.ca [hmdb.ca]

- 20. fishersci.com [fishersci.com]

Navigating the Elusive Trail of 2-Aminononadecane: A Technical Guide to its Putative Natural Occurrence and Analysis

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling a Phytochemical Enigma

The quest for novel bioactive compounds from natural sources is a cornerstone of modern drug discovery. Within the vast chemical diversity of the plant kingdom, long-chain aliphatic amines represent a class of molecules with significant, yet underexplored, therapeutic potential. This guide focuses on 2-Aminononadecane, a 19-carbon primary amine, as a case study to explore the complexities of identifying and characterizing such compounds from natural origins.

Initial database entries have suggested the presence of this compound in Thymus quinquecostatus, a plant species known for its rich profile of essential oils. However, a thorough review of the peer-reviewed literature on the chemical composition of T. quinquecostatus fails to corroborate this claim. The predominant constituents identified in this plant are volatile terpenes and phenolic compounds. This discrepancy highlights a critical challenge in natural product research: the need for rigorous, multi-faceted verification of compound identity and origin.

This guide, therefore, pivots from a singular focus on a likely misattributed occurrence to a broader, more practical framework. It will equip researchers with the scientific rationale and technical methodologies required to investigate the presence of this compound and other long-chain aliphatic amines in plants. We will delve into the known instances of structurally related compounds in flora, detail the appropriate extraction and analytical techniques, and discuss their potential biosynthesis and pharmacological relevance.

The Precedent for Long-Chain Aliphatic Amines in Plants: The Case of Sphingolipid Long-Chain Bases

While the direct evidence for this compound as a widespread plant metabolite is currently lacking, a class of structurally analogous and vital compounds, the sphingolipid long-chain bases (LCBs), are ubiquitous in the plant kingdom.[1][2] These LCBs, such as sphinganine and phytosphingosine, are foundational components of sphingolipids, which are essential for membrane structure and cellular signaling in plants.[3][4]

The biosynthesis of LCBs begins with the condensation of a fatty acyl-CoA (like palmitoyl-CoA) with the amino acid serine, forming a long aliphatic chain with an amino group.[1][5][6] This established biochemical pathway demonstrates that plants possess the enzymatic machinery to synthesize long-chain amino-alkane structures. It is therefore plausible that variations or alternative pathways could lead to the formation of simpler long-chain aliphatic amines like this compound, even if they are present in trace amounts.

Table 1: Comparison of this compound and a Common Plant Long-Chain Base

| Feature | This compound | Sphinganine (d18:0) |

| Chemical Formula | C₁₉H₄₁N | C₁₈H₃₉NO₂ |

| Molecular Weight | 283.54 g/mol | 301.51 g/mol |

| Structure | CH₃(CH₂)₁₆CH(NH₂)CH₃ | CH₃(CH₂)₁₄CH(OH)CH(NH₂)CH₂OH |

| Functional Groups | Primary amine | Primary amine, two hydroxyl groups |

| Known Role in Plants | Not established | Structural component of sphingolipids, signaling molecule precursor |

Methodologies for the Extraction and Isolation of Long-Chain Aliphatic Amines from Plant Matrices

The physicochemical properties of this compound—a non-volatile, basic, and lipophilic molecule—dictate an extraction and isolation strategy vastly different from that used for essential oils. A systematic approach is crucial to successfully isolate and identify such compounds.

Experimental Protocol: Targeted Extraction of Basic Lipophilic Compounds

-

Plant Material Preparation:

-

Obtain fresh or properly dried and authenticated plant material (e.g., leaves, roots, stems).

-

Grind the material to a fine powder to maximize the surface area for extraction.

-

-

Solvent Extraction (Acid-Base Partitioning):

-

Step 1 (Initial Extraction): Macerate or perform Soxhlet extraction on the powdered plant material with a polar solvent such as methanol or ethanol. This will extract a broad range of metabolites.

-

Step 2 (Acidification): Concentrate the crude extract and acidify it with a dilute acid (e.g., 1-5% HCl or H₂SO₄) to a pH of approximately 2. This protonates the basic amines, forming their water-soluble salts.

-

Step 3 (Liquid-Liquid Partitioning): Partition the acidified extract with a non-polar organic solvent (e.g., hexane or diethyl ether). Non-basic, lipophilic compounds will move to the organic phase, while the protonated amines will remain in the aqueous phase. Discard the organic phase.

-

Step 4 (Basification and Re-extraction): Basify the aqueous phase with a base (e.g., NH₄OH or NaOH) to a pH of 9-10. This deprotonates the amine salts, converting them back to their free base form.

-

Step 5 (Final Extraction): Extract the basified aqueous phase with a non-polar organic solvent (e.g., dichloromethane or chloroform). The free amines will now partition into the organic phase.

-

Step 6 (Concentration): Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield a crude basic extract enriched with alkaloids and other amines.[7][8][9][10]

-

-

Purification by Solid-Phase Extraction (SPE):

-

Further purify the crude basic extract using SPE with a cation-exchange sorbent.

-

Load the extract onto the conditioned SPE cartridge.

-

Wash with a non-polar solvent to remove residual non-basic impurities.

-

Elute the amines with a solvent containing a small percentage of a basic modifier (e.g., methanol with 2-5% ammonium hydroxide).

-

Caption: Workflow for the extraction and purification of basic compounds.

Analytical Characterization: The Path to Unambiguous Identification

Due to their low volatility and polar nature, long-chain aliphatic amines are challenging to analyze directly by Gas Chromatography (GC). Therefore, derivatization is a critical step to enhance their volatility and improve chromatographic performance.

GC-Mass Spectrometry (GC-MS) Analysis with Derivatization

-

Derivatization:

-

The primary amine group of this compound can be derivatized to form less polar and more volatile compounds. Common derivatization techniques include:

-

Protocol for Acylation:

-

Dry the purified amine fraction completely under a stream of nitrogen.

-

Add a suitable solvent (e.g., acetonitrile) and the acylating reagent (e.g., TFAA).

-

Heat the mixture at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes).

-

Evaporate the excess reagent and solvent under nitrogen.

-

Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

-

-

-

GC-MS Analysis:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Inlet: A split/splitless or cold-on-column inlet is suitable.

-

Oven Program: A temperature gradient from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 300°C) is necessary to elute the long-chain derivative.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. The fragmentation pattern of the derivatized this compound will provide structural information for identification. Comparison with a synthesized authentic standard is essential for confirmation.

-

Caption: Analytical workflow for the identification of long-chain amines.

Potential Biosynthesis and Ecological Roles

While a specific pathway for this compound in plants is not known, we can hypothesize based on known metabolic processes. The biosynthesis of aliphatic amines in plants can occur through the decarboxylation of amino acids or the transamination of aldehydes.[15] The long aliphatic chain of this compound could potentially be derived from fatty acid metabolism.

The ecological roles of such compounds are also an area for future research. In some organisms, long-chain amines are involved in chemical defense or signaling. Their amphiphilic nature could allow them to interact with and disrupt microbial membranes, suggesting a potential role in plant defense against pathogens.

Pharmacological Significance and Future Directions

Long-chain aliphatic amines are a class of compounds with demonstrated and potential utility in drug development. Their key properties and applications include:

-

Surfactant and Emulsifying Agents: Their amphiphilic nature makes them useful in various formulations.

-

Antimicrobial Activity: The ability to disrupt cell membranes imparts potential antibacterial and antifungal properties.

-

Pro-drug Moieties: They can be used to mask charged groups (like phosphates or phosphonates) in drugs, enhancing their cell permeability and oral bioavailability.[16][17]

The potential for this compound and related compounds to act as novel therapeutic agents or as scaffolds for drug design is significant. The methodologies outlined in this guide provide a robust framework for researchers to explore the natural world for these and other valuable long-chain aliphatic amines. The initial, albeit unconfirmed, report of this compound in Thymus quinquecostatus should serve not as a dead end, but as a catalyst for rigorous, hypothesis-driven investigation into the fascinating and underexplored realm of plant-derived aliphatic amines.

References

- Chen, M., et al. (2010). Biosynthesis of Sphingolipids in Plants (and Some of Their Functions). Advances in Experimental Medicine and Biology, 688, 249-63.

- Bagni, N., & Tassoni, A. (2001). Biosynthesis, oxidation and conjugation of aliphatic polyamines in higher plants. Amino Acids, 20(3), 301-17.

- Sperling, P., et al. (2003). Plant sphingolipids: Structural diversity, biosynthesis, first genes and functions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1632(1-3), 1-15.

- Chen, M., et al. (2012). Sphingolipid Long-Chain Base Hydroxylation Is Important for Growth and Regulation of Sphingolipid Content and Composition in Arabidopsis. The Plant Cell, 24(10), 4331-4344.

- Hernández-Gras, F., & Gudesblat, G. E. (2018). Sphingolipid Long-Chain Base Signaling in Compatible and Non-Compatible Plant–Pathogen Interactions in Arabidopsis. International Journal of Molecular Sciences, 19(9), 2743.

- Alfa Chemistry. (n.d.). Extraction of Alkaloids. Alfa Chemistry Website.

- Napier, J. A., et al. (2010). Biosynthesis of sphingolipids in plants (and some of their functions). Advances in Experimental Medicine and Biology, 688, 249-63.

- Markham, J. E., et al. (2013). Long-chain bases (LCBs) found in plant sphingolipids.

- Lifeasible. (n.d.). Alkaloid Extraction Methods. Lifeasible Website.

- Kihara, A. (2014). Biosynthesis of Long Chain Base in Sphingolipids in animals, Plants and Fungi. Biomolecules and Therapeutics, 22(4), 275-281.

- Kihara, A. (2014). Biosynthesis of long chain base in sphingolipids in animals, plants and fungi. Biomolecules & Therapeutics, 22(4), 275-281.

- van Doorn, W. G., & Woltering, E. J. (2013). Schematic representation of sphingolipid biosynthesis in plants.

- Li, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 449-452.

- Mondal, S. (2017). General Methods of Extraction and Isolation of Alkaloids.

- Slideshare. (n.d.). alkaloids and extraction of alkaloids. Slideshare.

- Michaelson, L. V., et al. (2016). Plant sphingolipids: Their importance in cellular organization and adaption. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(9), 1329-1335.

- Bagni, N., & Tassoni, A. (2001). Biosynthesis, oxidation and conjugation of aliphatic polyamines in higher plants.

- Bagni, N., & Tassoni, A. (2001). Aliphatic monoamines in plants.

- BenchChem. (n.d.).

- Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19.

- Kataoka, H. (1995). Gas chromatography of amines as various derivatives.

- Chemistry For Everyone. (2023, August 14).

- Regis Technologies. (n.d.).

- Yan, V. C., et al. (2020). Aliphatic amines are viable pro-drug moieties in phosphonoamidate drugs. Bioorganic & Medicinal Chemistry Letters, 30(24), 127656.

Sources

- 1. Biosynthesis of Sphingolipids in Plants (and Some of Their Functions) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sphingolipid Long-Chain Base Hydroxylation Is Important for Growth and Regulation of Sphingolipid Content and Composition in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of sphingolipids in plants (and some of their functions) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Biosynthesis of long chain base in sphingolipids in animals, plants and fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 8. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. diverdi.colostate.edu [diverdi.colostate.edu]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Aliphatic amines are viable pro-drug moieties in phosphonoamidate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Racemic and Optically Active 2-Aminononadecane

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of 2-aminononadecane, a long-chain primary amine with significant potential as a synthetic building block in pharmaceutical and materials science. We will explore robust methodologies for producing the racemic mixture, including reductive amination of 2-nonadecanone and reduction of the corresponding oxime. Furthermore, this guide delves into the more nuanced challenge of producing enantiomerically pure (R)- and (S)-2-aminononadecane. Key strategies discussed include the classical approach of chiral resolution of the racemate via diastereomeric salt formation and an overview of modern asymmetric synthesis techniques. Each section is grounded in mechanistic principles, providing not just protocols, but also the causal logic behind the selection of reagents and reaction conditions, designed to empower researchers in their own synthetic endeavors.

Introduction: The Significance and Synthetic Challenges of this compound

This compound (C19H41N) is a saturated long-chain aliphatic primary amine.[1] Its structure, featuring a chiral center at the C-2 position and a long lipophilic C17 alkyl chain, makes it a valuable intermediate. Long-chain chiral amines are integral components of complex lipids, such as sphingolipids, and serve as precursors for specialty surfactants, and as building blocks in the development of novel therapeutic agents where lipophilicity and stereochemistry are critical for biological activity.

The synthesis of this compound presents two primary challenges:

-

Efficient C-N Bond Formation: Introducing a primary amine onto a long, sterically unactivated alkyl chain requires reliable and high-yielding methodologies.

-

Control of Stereochemistry: As the C-2 position is a stereocenter, the synthesis of optically active this compound requires either the separation of a racemic mixture or the use of an enantioselective synthetic route.

This guide will address these challenges by presenting field-proven methods for both racemic and enantioselective synthesis.

Synthesis of Racemic (dl)-2-Aminononadecane

The most direct approaches to racemic this compound begin with the corresponding ketone, 2-nonadecanone. This starting material can be synthesized via several classical methods, such as the acetoacetic ester synthesis using 1-bromoheptadecane, or by oxidation of 2-nonadecanol.

Method A: Reductive Amination of 2-Nonadecanone

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone with an amine source to form an imine intermediate, which is then reduced in situ to the target amine.[2] This one-pot procedure is highly efficient for generating primary amines from ketones using ammonia or an ammonia equivalent.

Causality and Experimental Choices:

-

Amine Source: While aqueous ammonia can be used, its direct use can be inefficient. A common strategy is to use a precursor that can be easily deprotected, such as benzylamine. The resulting N-benzyl amine can be cleaved via catalytic hydrogenolysis to yield the primary amine.[3]

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice. Its mild nature and steric bulk allow it to selectively reduce the protonated imine intermediate much faster than the starting ketone, minimizing the formation of the corresponding alcohol byproduct.[4] Sodium cyanoborohydride (NaBH₃CN) is another effective, albeit more toxic, alternative.[5]

-

Reaction Conditions: The reaction is typically run in a chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) at ambient temperature to ensure stability of the reagents and intermediates.

Experimental Protocol: Synthesis of (dl)-N-Benzyl-2-aminononadecane

-

To a solution of 2-nonadecanone (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add benzylamine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the ketone.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (dl)-N-Benzyl-2-aminononadecane.

Debenzylation to the primary amine is readily achieved by catalytic hydrogenation using H₂ gas and a Palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate.[3]

Method B: Reduction of 2-Nonadecanone Oxime

An alternative robust method involves the conversion of the ketone to an oxime, followed by its reduction. This two-step process is often high-yielding and avoids the direct handling of ammonia.

Causality and Experimental Choices:

-

Oxime Formation: 2-Nonadecanone is converted to 2-nonadecanone oxime by reacting it with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base like pyridine or sodium acetate to neutralize the liberated HCl.

-

Reduction: The C=N bond of the oxime is readily reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) is highly effective for this transformation.[3] Alternatively, catalytic hydrogenation using Raney Nickel (Ra-Ni) can be employed.

Experimental Protocol: Synthesis of (dl)-2-Aminononadecane via Oxime Reduction

-

Oxime Formation: Dissolve 2-nonadecanone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol. Add pyridine (2.0 eq) and heat the mixture to reflux for 2-4 hours. Monitor by TLC. Once complete, cool the mixture, and pour it into cold water. Collect the precipitated solid oxime by filtration and dry.

-

Oxime Reduction: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a solution of the 2-nonadecanone oxime (1.0 eq) in THF dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

-

Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then remove by filtration, washing the solid with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield crude (dl)-2-aminononadecane, which can be further purified by distillation or chromatography.

Synthesis of Optically Active (R)- and (S)-2-Aminononadecane

The preparation of enantiomerically pure amines is critical for applications in drug development. This can be achieved by separating the racemic mixture or by employing a stereoselective synthesis.

Chiral Resolution of Racemic this compound

Chiral resolution is a classical and highly effective technique that relies on the physical separation of diastereomers.[6] The racemic amine (a base) is reacted with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[7] These salts possess different physical properties, most notably solubility, allowing one diastereomer to be selectively crystallized.[8]

Causality and Experimental Choices:

-

Protecting Group: Direct resolution of the primary amine can be challenging. It is often more effective to resolve a secondary amine derivative, such as the N-benzyl derivative prepared via reductive amination.[3] The bulky group can lead to better-defined crystal structures.

-

Resolving Agent: The choice of resolving agent is crucial and often determined empirically. For basic amines, chiral carboxylic acids are used. N-Benzoyl-L-alanine and its D-enantiomer have proven effective for resolving long-chain N-benzyl amines.[3] Other common agents include (+)-tartaric acid and (-)-mandelic acid.[6]

-

Solvent System: The solvent for crystallization must be chosen to maximize the solubility difference between the two diastereomeric salts. Ethanol is a common choice for such polar salts.

Experimental Protocol: Resolution of (dl)-N-Benzyl-2-aminononadecane This protocol is adapted from the successful resolution of a similar long-chain amine.[3]

-

Dissolve the racemic (dl)-N-benzyl-2-aminononadecane (1.0 eq) in warm ethanol.

-

In a separate flask, dissolve an equimolar amount of the resolving agent, e.g., N-benzoyl-L-alanine (1.0 eq), in warm ethanol.

-

Add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature, and then store at 4 °C for 24-48 hours to facilitate crystallization.

-

Collect the crystalline salt by filtration. This first crop will be enriched in one diastereomer. The enantiomeric purity of the amine can be checked at this stage by liberating a small sample with base and analyzing by chiral HPLC.

-

Recrystallize the salt from fresh ethanol until a constant specific rotation is achieved, indicating diastereomeric purity.

-

To recover the enantiomerically pure amine, dissolve the purified diastereomeric salt in a biphasic mixture of diethyl ether and water. Add aqueous NaOH solution to basify the mixture (pH > 11).

-

Separate the layers and extract the aqueous phase with diethyl ether.

-

Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the enantiomerically pure N-benzyl-2-aminononadecane.

-

The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process using the opposite enantiomer of the resolving agent (e.g., N-benzoyl-D-alanine).

-

The N-benzyl group is removed by catalytic hydrogenolysis as previously described to yield the final optically active primary amine.

Asymmetric Synthesis Strategies

Modern synthetic chemistry increasingly favors direct asymmetric synthesis over classical resolution. These methods construct the chiral center with a specific stereochemistry from the outset.

-

Asymmetric Reductive Amination: This powerful technique utilizes a chiral catalyst to control the stereochemical outcome of the reduction of the imine intermediate.[9] Catalytic systems often involve transition metals like Iridium, Rhodium, or Ruthenium complexed with chiral phosphine or diamine ligands. While highly effective for aryl ketones, achieving high enantioselectivity for purely aliphatic ketones like 2-nonadecanone remains a significant challenge, often requiring extensive catalyst and reaction condition screening.[9]

-

Asymmetric Reduction of Imines/Oximes: The C=N double bond of an imine or oxime derivative can be reduced enantioselectively using chiral catalysts or stoichiometric chiral reducing agents. For example, chiral spiroborate esters have been shown to promote the enantioselective reduction of oxime ethers to chiral amines with high enantiomeric excess.[10] Similarly, iridium-based catalysts have been developed for the highly enantioselective and chemoselective hydrogenation of oximes to chiral hydroxylamines, which can then be further reduced to the amine.[11]

Note on Rearrangement Reactions: The Hofmann and Curtius rearrangements convert amides and acyl azides, respectively, into primary amines with one less carbon atom.[12][13] A key feature of these reactions is that the migration of the alkyl group occurs with complete retention of configuration.[14][15] Therefore, if one were to start with an optically active precursor, such as (R)-2-methylnonadecanamide, the Hofmann rearrangement would yield (R)-2-aminononadecane.

Quantitative Data Summary

The following table provides representative data for the synthesis of long-chain amines, which can be expected to be similar for this compound.

| Method | Starting Material | Product | Typical Yield (%) | Key Features |

| Reductive Amination | 2-Nonadecanone | (dl)-2-Aminononadecane | 75-90% | One-pot, high efficiency, mild conditions with STAB. |

| Oxime Reduction | 2-Nonadecanone Oxime | (dl)-2-Aminononadecane | 80-95% | Two steps, uses powerful but hazardous reagents (LiAlH₄). |

| Chiral Resolution | (dl)-Amine | (R)- or (S)-Amine | < 50% (per enantiomer) | Classical, reliable, but maximum theoretical yield is 50%. |

| Asymmetric Synthesis | 2-Nonadecanone | (R)- or (S)-Amine | Variable (50-95%) | Potentially high-yielding and atom-economical; requires specialized catalysts. |

Conclusion

The synthesis of this compound is readily achievable in its racemic form through established methods such as reductive amination or oxime reduction, with the former offering a more streamlined, one-pot approach. For researchers requiring enantiomerically pure material, the classical method of chiral resolution via diastereomeric salt formation remains a robust and dependable strategy, despite its inherent yield limitation. While direct asymmetric synthesis presents a more modern and potentially efficient alternative, its application to simple aliphatic amines like this compound requires careful development and optimization. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and the critical need for stereochemical purity.

References

-

JoVE. (2025). Preparation of 1° Amines: Hofmann and Curtius Rearrangement Overview. JoVE. Available from: [Link]

-

Wikipedia. Hofmann rearrangement. Wikipedia. Available from: [Link]

-

Chemistry Steps. Hofmann Rearrangement. Chemistry Steps. Available from: [Link]

-

Wikipedia. Curtius rearrangement. Wikipedia. Available from: [Link]

-

NROChemistry. Hofmann Rearrangement: Mechanism & Examples. NROChemistry. Available from: [Link]

-

Chemistry LibreTexts. (2024). Synthesis of Amines. Chemistry LibreTexts. Available from: [Link]

-

Munk-Weinert, M., & Prostenik, M. (1954). Synthesis of Optically Active 2-Aminooctadecanes. The Journal of Organic Chemistry, 19(4), 554-559. Available from: [Link]

-

Chemistry Steps. Curtius Rearrangement. Chemistry Steps. Available from: [Link]

-

ResearchGate. (Request PDF). Asymmetric Reduction of Oximes and Imines Using Chiral Borohydride Derivatives. Available from: [Link]

-

ResearchGate. (2020). Synthesis of (2S,3R,5R)-2-Azido-3,5-dihydroxynonadecane Sphingolipid Analogue. Available from: [Link]

-

PMC - NIH. (2022). The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. Available from: [Link]

-

ACS Publications. Asymmetric Reduction of Oxime Ethers Promoted by Chiral Spiroborate Esters with an O3BN Framework. The Journal of Organic Chemistry. Available from: [Link]

-

InCatT - Innovative Catalyst Technologies. (2020). Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes. Available from: [Link]

-

ResearchGate. Electroreduction of oximes to chiral amines. Available from: [Link]

-

CORE. (2018). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Available from: [Link]

-

RSC Publishing. Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Chemical Science. Available from: [Link]

-

ResearchGate. Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Available from: [Link]

-

RSC Publishing. Parallel kinetic resolution of racemic amines using 3-N,N-diacylaminoquinazolin-4(3H)-ones. Available from: [Link]

-

ResearchGate. (2018). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of primary amines. Available from: [Link]

-

YouTube. (2020). Resolution of a Racemic Mixture. Available from: [Link]

-

PubChem - NIH. this compound. PubChem. Available from: [Link]

-

Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available from: [Link]

-

Kanazawa University. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Available from: [Link]

-

Wiley Online Library. 2-Picoline-borane: A non-toxic reducing agent for oligosaccharide labeling by reductive amination. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

Scribd. 4-2-Resolution of Racemic Mixture. Scribd. Available from: [Link]

-

ResearchGate. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Available from: [Link]

-

Semantic Scholar. (2017). The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. Available from: [Link]

-

ResearchGate. (Request PDF). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. Available from: [Link]

-

MDPI. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Available from: [Link]

-

PMC - NIH. (2023). Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. Available from: [Link]

-

PubMed. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Available from: [Link]

Sources

- 1. This compound | C19H41N | CID 141647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ludger.com [ludger.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]

- 12. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 13. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 14. Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Overview [jove.com]

- 15. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

An In-Depth Technical Guide to the Biological Activity of Long-Chain Primary Amines

Introduction

Long-chain primary amines (LCPAs) are a fascinating and versatile class of organic molecules characterized by a hydrophobic alkyl chain of significant length (typically C8 or longer) and a terminal primary amine (-NH₂) group. This amphiphilic structure—a polar, hydrophilic head and a nonpolar, lipophilic tail—is the fundamental driver of their diverse and potent biological activities. In nature, this structural motif is found in critical signaling lipids like sphingosine, a key component of cell membranes and a precursor to bioactive molecules such as sphingosine-1-phosphate (S1P).[1][2][3] Synthetically, LCPAs and their derivatives have been developed as powerful antimicrobial agents, antifungals, and even as potential anticancer therapeutics.[4][5][6][7]

The lone pair of electrons on the nitrogen atom makes the amine group both basic and nucleophilic, allowing it to interact with a wide array of biological targets.[8] The biological action of these compounds is profoundly influenced by the length and saturation of the alkyl chain, which governs their hydrophobicity and ability to intercalate into lipid membranes.[4][9][10] This guide provides an in-depth exploration of the mechanisms, applications, and experimental evaluation of LCPAs for researchers, scientists, and drug development professionals. We will delve into their structure-activity relationships, core mechanisms of action, and provide validated protocols for assessing their biological effects.

Chapter 1: Core Mechanisms of Biological Activity

The biological activities of LCPAs are predominantly rooted in their ability to interact with and disrupt the lipid bilayers that form cellular and organellar membranes. However, their actions are not limited to membrane perturbation and can include specific enzyme inhibition and modulation of signaling pathways.

Disruption of Cell Membrane Integrity

The primary and most well-documented mechanism of action, particularly for antimicrobial and antifungal LCPAs, is the disruption of the cell membrane.[4][10] The process is driven by the molecule's amphiphilic nature.

-

Initial Interaction: The positively charged amine headgroup (protonated at physiological pH) is electrostatically attracted to the negatively charged components of microbial membranes, such as phospholipids in bacteria and fungi.

-

Hydrophobic Insertion: Following this initial binding, the long, hydrophobic alkyl chain inserts itself into the lipid bilayer.[11] This intercalation disrupts the ordered packing of the membrane phospholipids.

-

Pore Formation & Leakage: The accumulation of LCPAs within the membrane leads to a loss of structural integrity, causing increased permeability, the formation of pores or channels, and subsequent leakage of essential intracellular components like potassium ions (K⁺) and ATP.[4][12] This ultimately leads to metabolic arrest and cell death.

The disorganization of the membrane structure is considered the principal reason for the broad-spectrum antimicrobial activity observed in many amine-containing compounds.[4][10]

Enzyme Inhibition

Certain LCPAs and their derivatives can act as specific enzyme inhibitors. This mechanism is central to the action of allylamines and benzylamines, a major class of antifungal drugs.[13][14]

-

Target Enzyme: These compounds specifically inhibit squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[13][14]

-

Mechanism: Inhibition of this enzyme leads to a deficiency in ergosterol, a critical component that regulates the fluidity and function of fungal cell membranes. Simultaneously, it causes a toxic accumulation of the substrate, squalene. This dual effect disrupts membrane integrity and leads to fungal cell death.[13]

Furthermore, some long-chain amines have been shown to inhibit other enzymes, such as the dynamin GTPase, which is involved in endocytosis. This activity is also dependent on the alkyl chain length.[15]

Modulation of Endogenous Signaling Pathways

LCPAs are structurally analogous to endogenous bioactive lipids, such as sphingosine. Sphingosine itself is a long-chain amino alcohol that serves as the backbone for all sphingolipids, which are essential for membrane structure and signaling.[2][3][16]

-

Sphingosine-1-Phosphate (S1P) Pathway: Sphingosine is phosphorylated to form sphingosine-1-phosphate (S1P), a potent signaling molecule that regulates numerous cellular processes, including cell growth, survival, migration, and immune responses, by binding to five specific G protein-coupled receptors (S1P₁₋₅).[1][17]

-

Induction of Apoptosis: As signaling molecules, sphingosine and its derivatives can influence the balance between cell survival and apoptosis (programmed cell death).[3] Exogenous LCPAs can mimic these effects, and some have been shown to induce apoptosis in cancer cells, making them promising candidates for anticancer drug development.[6][18]

Chapter 2: Key Biological Activities & Applications

The fundamental mechanisms described above translate into several significant biological activities with direct therapeutic and industrial applications.

Antimicrobial and Antifungal Activity

LCPAs exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[5][9]

-

Bacteria: The efficacy of LCPAs is often greater against Gram-positive bacteria, whose cell walls are more easily permeated. However, they remain effective against Gram-negative bacteria by disrupting both the outer and inner membranes.[5][19]

-

Fungi: LCPAs and their derivatives, like amine oxides, are effective against yeasts and filamentous fungi.[4] The primary mechanism is the lytic disruption of the fungal cell membrane.[4] Specific classes, such as allylamines, act by inhibiting ergosterol biosynthesis.[13][20][21]

Anticancer Properties

The potential of LCPAs as anticancer agents is an area of growing research interest. Their ability to selectively target and kill cancer cells is attributed to several mechanisms.

-

Cytotoxicity: Many synthetic amine derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, including leukemia, melanoma, and carcinomas.[6][18][22][23]

-

Induction of Apoptosis: Rather than just causing necrotic cell death via membrane lysis, some LCPAs can trigger the organized process of apoptosis. For instance, certain derivatives have been shown to arrest the cell cycle and induce apoptosis in breast cancer cells.[18]

-

Inhibition of Autophagy: Dimeric bisaminoquinolines, which feature long-chain amine linkers, have been identified as potent inhibitors of autophagy, a survival pathway that cancer cells use to withstand stress. This inhibition contributes to their antitumor activity.[22]

Structure-Activity Relationships (SAR)

The biological potency of LCPAs is not uniform but is critically dependent on their chemical structure. Understanding these relationships is vital for designing more effective and selective molecules.

-

Alkyl Chain Length: This is arguably the most critical factor. For antimicrobial activity, an optimal chain length of 11 to 15 carbons is often the most active.[9] Similarly, for quaternary ammonium compounds, increasing the chain length up to C16 can dramatically enhance antibacterial potency.[11] This is because the chain must be long enough to effectively penetrate the hydrophobic core of the bacterial membrane.[4][10][11]

-

Nature of the Amine Group: Quaternization of the amine (forming a quaternary ammonium salt) often enhances antimicrobial activity by creating a permanent positive charge, strengthening the initial electrostatic attraction to the microbial cell surface.[7][15] However, protonated primary, secondary, and tertiary amines can also be highly effective.[24]

-

Saturation: Unlike fatty acids, where monounsaturation can increase antimicrobial action, for alkyl amines, this does not generally increase activity.[9]

Table 1: Example Structure-Activity Relationship Data for Antimicrobial Amines

| Compound Class | Key Structural Feature | Impact on Activity | Reference |

| Alkyl Amines | Optimal Chain Length (C11-C15) | Peak antimicrobial and antifungal activity. | [9] |

| Quaternary Ammonium | Increasing Chain Length (up to C16) | Increases hydrophobicity, enhancing membrane penetration and antibacterial effect. | [11] |

| Amine Oxides | Long Alkyl Chain | Primary determinant of antimicrobial activity; polar headgroup has moderate influence. | [4][10] |

| Dimeric Quinolines | Linker Chain Length | Longer triamine linkers improve autophagy inhibition and antitumor activity. | [22] |

Chapter 3: Essential Experimental Protocols

To rigorously assess the biological activity of novel LCPAs, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key assays, explaining the causality behind each step to ensure trustworthy and reproducible results.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for quantifying the antimicrobial potency of a compound. It determines the lowest concentration of an agent that prevents the visible growth of a microorganism.[25][26][27] The broth microdilution method is widely used for its efficiency and low sample requirement.[27][28][29]

Causality & Self-Validation: This protocol is self-validating through the mandatory inclusion of controls. The Positive Control (microorganism in broth, no compound) ensures the bacteria are viable and capable of growth under the assay conditions. The Negative Control (broth only) confirms the sterility of the medium. The serial dilution is critical for precisely identifying the minimum effective concentration rather than just a concentration that works.

Step-by-Step Methodology:

-

Preparation of Compound Stock: Dissolve the test LCPA in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Microplate Preparation: Add 100 µL of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to each well of a 96-well microtiter plate.

-

Serial Dilution:

-

Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly. This creates an initial 1:2 dilution.

-

Transfer 100 µL from the first well to the second well and mix.

-

Continue this two-fold serial dilution across the plate, discarding 100 µL from the last well. This creates a gradient of decreasing compound concentrations.[26][28]

-

-

Inoculum Preparation: Grow the target microorganism in broth to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Inoculation: Add 10 µL of the standardized inoculum to each well (except the negative control well).

-

Controls:

-

Positive Control: One well containing medium and inoculum but no test compound.

-

Negative Control: One well containing medium only.

-

-

Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).[27] This can also be read quantitatively using a microplate reader to measure absorbance at 600 nm.

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound, which is crucial for anticancer drug screening.[18] It measures the metabolic activity of cells, which is an indicator of cell viability.

Causality & Self-Validation: The principle of this assay is that viable, metabolically active cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. Controls are essential: Untreated Cells serve as the 100% viability control, while a Known Toxin (e.g., doxorubicin) acts as a positive control for cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test LCPA in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include untreated control wells and positive control wells.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Addition of MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Gently shake the plate to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader.

-